molecular formula C13H17F2N B2980414 (Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine CAS No. 1096788-56-5

(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine

Cat. No.: B2980414
CAS No.: 1096788-56-5
M. Wt: 225.283
InChI Key: YPSAXYFPHGHDFA-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine is a secondary amine featuring a cyclopentylmethyl group and a 2,5-difluorobenzyl substituent. The 2,5-difluorophenyl group is a common pharmacophore in kinase inhibitors, as seen in Trk-targeting compounds (), while the cyclopentylmethyl group may modulate lipophilicity and steric interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-12-5-6-13(15)11(7-12)9-16-8-10-3-1-2-4-10/h5-7,10,16H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSAXYFPHGHDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine typically involves the following steps:

    Formation of the Cyclopentylmethyl Group: This can be achieved through the alkylation of cyclopentane with a suitable alkyl halide under basic conditions.

    Introduction of the 2,5-Difluorophenylmethyl Group: This step involves the reaction of 2,5-difluorobenzyl chloride with an appropriate nucleophile to form the desired intermediate.

    Coupling Reaction: The final step involves the coupling of the cyclopentylmethyl group with the 2,5-difluorophenylmethyl group in the presence of a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity and downstream signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Biomolecules: Forming complexes with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Purity (%) Yield (%) Key Functional Insights Evidence Source
This compound Cyclopentylmethyl, 2,5-difluorobenzyl ~237.3 (inferred) N/A N/A Potential kinase modulator
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(naphthalen-yl)prop-2-en-1-yl]piperazine (RA[3,5]) 2,6-Difluorophenyl, naphthalene-linked chain 393.2 88 26 Lower yield, moderate purity
1-(Cyclopentylmethyl)-4-[(2E)-3-(6-methoxynaphthalen-yl)prop-2-en-1-yl]piperazine (RA[4,1]) Cyclopentylmethyl, 6-methoxynaphthalene 379.2 99 5 High purity, low yield
[(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine 2,5-Difluorophenyl, dimethylpyrazole ~265.3 (inferred) 95 N/A Pyrazole enhances hydrogen bonding
(R)-1-(2,5-Difluorophenyl)-N-methylethane-1-amine Methylamine, 2,5-difluorophenyl ~171.2 (inferred) N/A N/A TRK inhibitor scaffold (20x potency boost vs. methyl substitution)

Key Findings from Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The 2,5-difluorophenyl group is critical for kinase inhibition, as seen in Trk inhibitors (). Substitution with 2,6-difluorophenyl (RA[3,5]) reduces steric hindrance but may alter receptor binding .

Impact of Heterocyclic Moieties :

  • Replacement of cyclopentylmethyl with dimethylpyrazole () introduces hydrogen-bonding capacity, which may enhance target engagement but reduce metabolic stability .

Role of Methyl Substitution: Methyl groups at the benzylic amine position (e.g., in (R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine) boost inhibitory potency by 20-fold compared to non-methylated analogs (). This suggests that even minor modifications significantly affect activity .

Purity and Yield Trade-offs :

  • RA[4,1] achieves 99% purity but only 5% yield, highlighting challenges in synthesizing cyclopentylmethyl-containing compounds (). In contrast, pyrazole analogs () achieve 95% purity, suggesting easier purification .

Biological Activity

(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound, which indicates a structure comprising a cyclopentyl group attached to a difluorophenyl moiety through a methylamine linkage. The presence of fluorine atoms may enhance lipophilicity and influence receptor binding.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The difluorophenyl group may facilitate interactions with dopamine or serotonin receptors, potentially influencing mood and cognitive functions.

Biological Activity

  • Antidepressant Effects : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter levels is hypothesized to be responsible for these effects.
  • Antitumor Properties : Some analogs of this compound have shown promise as antitumor agents by inhibiting cell proliferation in cancer cell lines. The specific pathways involved remain under investigation but may include apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased locomotion and reduced immobility in forced swim tests
AntitumorInhibition of proliferation in breast cancer cell lines
2
NeuroprotectiveReduced oxidative stress markers in neuronal cultures

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting potential as a therapeutic agent for depression.

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis as a mechanism of action. Further studies are needed to elucidate the specific signaling pathways involved.

Case Study 3: Neuroprotective Mechanisms

Research involving neuronal cultures exposed to oxidative stress showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS). This suggests that the compound may exert protective effects against oxidative damage associated with neurodegenerative conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine to improve yield and purity?

  • Methodology : Utilize UHPLC-ESI-MS for real-time monitoring of intermediates and byproducts during the alkylation of 2,5-difluorobenzylamine with cyclopentylmethyl halides. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended for purification, as demonstrated in analogous amine syntheses .
  • Key Parameters : Control reaction temperature (e.g., 0–5°C for halide addition) to minimize side reactions like over-alkylation. Optimize stoichiometry using a 1.2:1 molar ratio of cyclopentylmethyl bromide to 2,5-difluorobenzylamine to account for volatility losses .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

  • Tools :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of the cyclopentylmethyl and difluorophenyl groups (e.g., δ 3.8–4.2 ppm for benzylic CH₂-N).
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to validate molecular formula (C₁₃H₁₇F₂N) and isotopic patterns.
  • FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. How does the compound’s solubility and stability impact experimental design in biological assays?

  • Solubility : Pre-screen solvents (e.g., DMSO for stock solutions; aqueous buffers with ≤5% DMSO for assays). The cyclopentyl group enhances lipid solubility, requiring sonication or co-solvents for aqueous dispersion .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 48 hours) to assess degradation pathways (e.g., hydrolysis of the amine group under acidic conditions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally related difluorophenyl amines?

  • Approach :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).
  • SAR Studies : Systematically modify substituents (e.g., replacing cyclopentyl with cyclohexyl) to isolate contributions of steric and electronic effects. Evidence shows that 2,5-difluorophenyl groups enhance target binding via fluorine-mediated hydrophobic interactions .
    • Case Study : In Trk inhibitors, methyl substitution at the benzylic amine increased potency 20-fold, highlighting sensitivity to minor structural changes .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. For preparative scales, simulate moving bed (SMB) chromatography improves throughput .
  • Stereochemical Analysis : Assign absolute configuration via X-ray crystallography of co-crystallized derivatives (e.g., with tartaric acid salts) .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to measure intrinsic clearance. Monitor metabolites via LC-MS/MS (e.g., oxidation at cyclopentyl or defluorination) .
  • Membrane Permeability : Conduct Caco-2 assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., TrkA kinase). Focus on the cyclopentyl group’s role in occupying hydrophobic pockets .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding mode stability and identify residues critical for selectivity (e.g., gatekeeper mutations) .

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